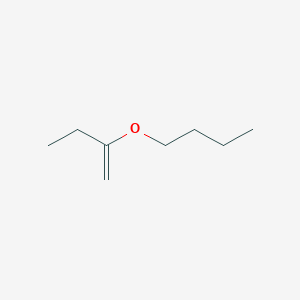
2-Butoxybut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxybut-1-ene is an organic compound with the molecular formula C8H16O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
2-Butoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-butene with butanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ether linkage between the butene and butanol molecules.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process typically includes the use of a distillation column to separate the desired compound from any by-products or unreacted starting materials.
化学反応の分析
Types of Reactions
2-Butoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form butoxybutanal or butoxybutanoic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into butoxybutane.
Substitution: The double bond in this compound makes it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Butoxybutanal, Butoxybutanoic acid
Reduction: Butoxybutane
Substitution: Halogenated derivatives of this compound
科学的研究の応用
2-Butoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Industry: It is used in the production of specialty chemicals, including solvents and surfactants.
作用機序
The mechanism of action of 2-butoxybut-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, its ether linkage can interact with polar molecules, influencing its solubility and reactivity in different environments.
類似化合物との比較
2-Butoxybut-1-ene can be compared to other similar compounds, such as:
But-1-ene: Lacks the butoxy group, making it less reactive in certain types of chemical reactions.
Butoxyethene: Has a shorter carbon chain, which affects its physical and chemical properties.
Butoxypropene: Similar structure but with different reactivity due to the position of the double bond.
The uniqueness of this compound lies in its combination of an alkene and an ether functional group, providing a versatile platform for various chemical transformations.
特性
IUPAC Name |
1-but-1-en-2-yloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7-9-8(3)5-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWTPBZEAHZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528241 |
Source


|
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90200-65-0 |
Source


|
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
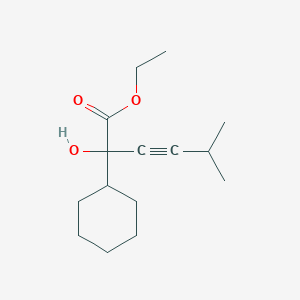
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
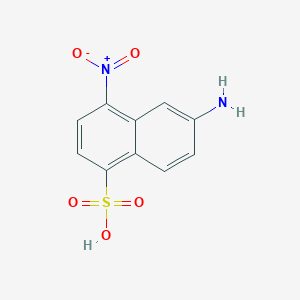
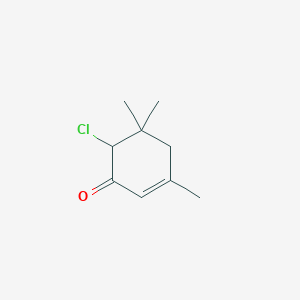

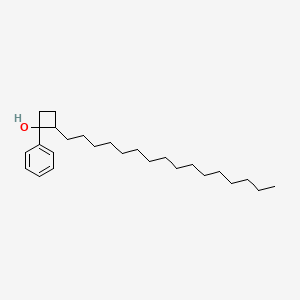
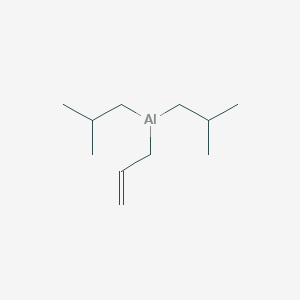


![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)


![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
